8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a chemical compound with the molecular formula and a molecular weight of 182.19 g/mol. This compound is classified as a benzoxepin derivative, which is a heterocyclic organic compound that contains a benzene ring fused to an oxepin ring. The presence of the fluorine atom at the 8-position and the carbonyl group at the 5-position contribute to its unique chemical properties and potential biological activities.
The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves several methods, including:
The process may involve multiple steps, including nucleophilic substitutions and cyclization reactions to achieve the final product .
The molecular structure of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one features:
The structural formula can be represented as follows:
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with biological targets:
Research indicates that compounds in this class can exhibit significant biological activities, including potential therapeutic effects in drug development .
The physical and chemical properties of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one include:
These properties are crucial for determining its suitability in various applications .
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several scientific applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its importance in ongoing research efforts.
The benzoxepin core exhibits distinctive physicochemical properties that influence drug-receptor interactions. With a molecular formula of C₁₀H₉FO₂ and molecular weight of 180.18 g/mol, 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one maintains optimal lipophilicity for membrane permeability (calculated log P ≈ 2.1). The carbonyl group at position 5 creates an electronic asymmetry that influences binding site orientation, while the fused ring system provides sufficient conformational restriction to enhance target selectivity. The non-planar structure of the seven-membered ring reduces crystal lattice energy, improving solubility compared to fully aromatic systems. These properties are evidenced by the compound's predicted collision cross-section values (127.4 Ų for [M+H]⁺), indicating favorable transport characteristics in biological systems. [2] [5]
Table 1: Structural Characteristics of Benzoxepin Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Significance |
---|---|---|---|---|
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one | C₁₀H₉FO₂ | 180.18 | 5-ketone, 8-fluoro | Hydrogen-bond acceptor, enhanced dipole moment |
8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one | C₁₂H₁₄O₂ | 190.24 | 5-ketone, 8-methyl, 9-methyl | Steric modulation, electron-donating effects |
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one | C₁₀H₉FO₂ | 180.18 | 5-ketone, 7-fluoro | Regioisomeric electronic distribution |
The benzoxepin framework serves as a bioisostere for naphthalene and tetralin systems, offering improved metabolic stability while retaining similar spatial geometry. This is exemplified by the successful application of 8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (C₁₂H₁₄O₂) in anticancer research, where its extended methylation pattern enhances hydrophobic pocket binding without significant molecular weight penalty. The oxygen heteroatom in the seven-membered ring introduces a weak hydrogen-bond acceptor capability, while simultaneously reducing overall basicity compared to nitrogen-containing analogs—a crucial factor for blood-brain barrier penetration in neurotherapeutic development. [6] [9]
Fluorine incorporation at position 8 of the benzoxepin scaffold induces profound electronic effects that modulate both physicochemical properties and biological interactions. The fluorine atom (Pauling electronegativity = 3.98) creates a strong dipole moment (approximately 1.41 D) across the fused ring system, enhancing hydrogen-bonding interactions with target proteins. This strategic fluorination reduces the compound's pKa, thereby decreasing susceptibility to protonation in physiological environments and enhancing membrane permeability. The 8-fluoro substituent specifically blocks oxidative metabolism at this electronically active position, as demonstrated by metabolic studies of analogous fluorinated heterocycles showing increased microsomal stability (>40% improvement over non-fluorinated counterparts). [1] [5] [8]
The ortho-relationship between the fluorine and carbonyl group creates a unique electronic environment that influences molecular conformation. Through-space interactions between the fluorine lone pairs and the carbonyl π-system modestly attenuate the ketone's electrophilicity (reduction of ~15% in reaction rates with nucleophiles), potentially reducing non-specific binding while preserving targeted interactions. This electronic modulation is quantified by spectroscopic observations: the carbonyl stretching frequency in 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one appears at 1685 cm⁻¹, compared to 1705 cm⁻¹ in the non-fluorinated analog—indicative of altered bond polarization. These properties collectively enhance the molecule's capacity to engage with biological targets requiring precise electronic environments, particularly enzymes involved in inflammatory cascades and kinase signaling pathways. [5] [8]
The benzoxepin pharmacophore has evolved significantly since its initial exploration in the late 20th century. Early synthetic efforts focused on unsubstituted 2,3,4,5-tetrahydro-1-benzoxepin (C₁₀H₁₂O) as a chemical curiosity without immediate therapeutic application. The strategic incorporation of ketone functionality at position 5 emerged in the 1990s, exemplified by the patenting of 8,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 141106-39-0) as a versatile intermediate for material science and pharmaceutical development. This period marked the transition from benzoxepins as structural novelties to targeted bioactive scaffolds, with researchers recognizing their potential as conformationally constrained analogs of endogenous mediators. [6] [9]
The discovery of fluorinated derivatives accelerated in the early 2000s, paralleling advances in catalytic fluorination methodologies. The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 774-20-9) demonstrated the feasibility of late-stage fluorination, while subsequent development of 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one represented a strategic refinement for CNS-targeted agents. This evolution was driven by accumulating evidence that fluorination enhanced blood-brain barrier penetration—a property critically important for neuroinflammatory targets. Contemporary research focuses on regioselective functionalization, with particular emphasis on C-5 derivatization (e.g., 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride, CAS 1432679-00-9) to expand pharmacological utility while maintaining the core scaffold's advantageous properties. [5] [6] [10]
Table 2: Evolution of Benzoxepin Derivatives in Medicinal Chemistry
Time Period | Development Milestone | Representative Compound | Therapeutic Application |
---|---|---|---|
1980s-1990s | Unsubstituted benzoxepin synthesis | 2,3,4,5-Tetrahydro-1-benzoxepin (CID 22552) | Chemical probes |
1990s-2000s | Carbonyl-functionalized derivatives | 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 141106-39-0) | Anticancer research |
2000s-2010s | Regioselective fluorination | 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 774-20-9) | Kinase inhibitor development |
2010s-Present | Multifunctional derivatives | 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride (CAS 1432679-00-9) | Neuroinflammation targeting |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2